molecular formula C13H11Cl B183309 4-Chloro-4'-methyl-1,1'-biphenyl CAS No. 19482-11-2

4-Chloro-4'-methyl-1,1'-biphenyl

Cat. No.: B183309
CAS No.: 19482-11-2
M. Wt: 202.68 g/mol
InChI Key: XYOKCUNCQZYSPK-UHFFFAOYSA-N
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Description

4-Chloro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-130°C) .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-substituted biphenyl derivatives.

    Oxidation: Formation of 4-chloro-4’-carboxy-1,1’-biphenyl.

    Reduction: Formation of 4-methyl-1,1’-biphenyl.

Scientific Research Applications

4-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

4-Chloro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

    4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one chlorine and one methyl group.

    4,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups instead of one chlorine and one methyl group.

    4-Chloro-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a methyl group.

The uniqueness of 4-Chloro-4’-methyl-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-chloro-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOKCUNCQZYSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374000
Record name 4-chloro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19482-11-2
Record name 4-chloro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mol of a 25% strength by weight 4-methylphenylmagnesium chloride/THF solution is added dropwise in the course of 30 minutes to a boiling solution of 0.5 mol of 1,4-bromochlorobenzene and 0.0025 g of Pd(dppf)Cl2 *CH2Cl2 in 100 ml of THF. After stirring under reflux for four hours, the mixture is hydrolyzed with dilute sulfuric acid (conversion 99%, selectivitity 97%). The organic phase is freed from the solvent by distillation. The crude 4-chloro-4'-methylbiphenyl thus obtained is recrystallized from ethanol.
Name
4-methylphenylmagnesium chloride THF
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.0025 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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